molecular formula C20H28O2 B1201560 Barbatusol

Barbatusol

Cat. No.: B1201560
M. Wt: 300.4 g/mol
InChI Key: ZSBGZCORDLYKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbatusol is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barbatusol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[a,d]cycloheptene core.

    Functionalization: Introduction of the isopropyl and dimethyl groups at specific positions on the core structure.

    Hydroxylation: Addition of hydroxyl groups at the 6 and 7 positions to form the final diol compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Barbatusol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or alter the core structure.

    Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles in the presence of a base are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alkanes or altered cycloheptene derivatives.

Scientific Research Applications

Barbatusol has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of Barbatusol involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, altering cellular responses.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Barbatusol is unique due to its specific structural features, such as the positioning of the isopropyl and dimethyl groups and the presence of hydroxyl groups at the 6 and 7 positions

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol

InChI

InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3

InChI Key

ZSBGZCORDLYKJB-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O

Canonical SMILES

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O

Synonyms

barbatusol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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